Bienvenue dans la boutique en ligne BenchChem!

Famciclovir impurity 7

Regioisomer identification Process impurity profiling LC-MS characterization

Famciclovir Impurity 7 is the definitive N7-penciclovir regioisomer reference standard for resolving the inactive N7 isomer from active N9-penciclovir. Uniquely critical because the USP monograph does not cover this impurity, making it indispensable for system suitability, specificity, and resolution (≥2.0) in HPLC/LC-MS/MS methods. Supplied with full CoA, HPLC, NMR, and MS characterization, it directly supports ICH Q3A-compliant impurity profiling for ANDA/DMF submissions and bioequivalence studies.

Molecular Formula C10H15N5O3
Molecular Weight 253.26
CAS No. 127205-22-5
Cat. No. B601344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamciclovir impurity 7
CAS127205-22-5
Synonyms2-amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1H-purin-6(7H)-one
Molecular FormulaC10H15N5O3
Molecular Weight253.26
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N
InChIInChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Famciclovir Impurity 7 (CAS 127205-22-5): Certified Reference Standard for N7-Regioisomer Monitoring in Penciclovir and Famciclovir API


Famciclovir Impurity 7, chemically 2-amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a process-related impurity of the antiviral prodrug famciclovir and its active metabolite penciclovir . With a molecular formula C₁₀H₁₅N₅O₃ and molecular weight 253.26 g/mol, it represents the N7 regioisomer of penciclovir, distinct from the therapeutically active N9 isomer . Impurity 7 is supplied as a white solid with >95% purity and comprehensive characterization data (HPLC, NMR, MS) for use as a reference standard in analytical method development and quality control .

Why Class-Level Impurity Standards Cannot Replace Famciclovir Impurity 7 in Regioisomer-Specific Analysis


Famciclovir impurity 7 is not functionally interchangeable with other famciclovir impurities such as the N-acetyl impurity or related compound B, because it specifically represents the N7-penciclovir regioisomer that can arise from incomplete regioselectivity during synthesis or from degradation of the active metabolite . The USP monograph for famciclovir tablets defines relative retention times for related compounds A and B but does not cover impurity 7, necessitating a dedicated reference standard for accurate quantification in penciclovir or bioequivalence methods . The N7 isomer of purine acyclic nucleosides is well-documented to be pharmacologically inactive; thus, monitoring impurity 7 is critical to ensure therapeutic efficacy .

Quantitative Differentiation of Famciclovir Impurity 7 Against Closest Analogs: A Procurement Decision Matrix


Structural Identity: Deacetylated N7-Penciclovir vs. Diacetyl N7-Famciclovir Isomer

Famciclovir Impurity 7 is the fully deacetylated N7-penciclovir (MW 253.26 g/mol), whereas the commonly referenced Famciclovir N7-Isomer (CAS 131266-15-4) retains both acetyl groups (MW 321.33 g/mol) . This structural distinction means Impurity 7 directly represents the inactive metabolite/degradant, while the diacetyl N7-isomer is a synthetic intermediate that would not be observed in finished product degradation . The molecular weight difference enables unambiguous MS differentiation: [M+H]⁺ 254.3 vs. [M+H]⁺ 322.3 .

Regioisomer identification Process impurity profiling LC-MS characterization

Pharmacological Activity: Confirmed Inactivity of the N7 Regioisomer

The N7-substituted purine isomer is explicitly described as 'pharmaceutically inactive isomer of famciclovir' in validated synthetic patents, whereas the N9-substituted isomer (famciclovir/penciclovir) possesses established antiviral activity against HSV-1, HSV-2, and VZV . A process achieving 100% selectivity for the N9 position eliminates the inactive N7 isomer entirely, demonstrating that the N7 compound contributes zero antiviral activity . This inactivity is consistent with the broader class of purine acyclic nucleosides, where N7 alkylation disrupts the recognition by viral thymidine kinase required for phosphorylation .

Antiviral activity Structure-activity relationship Regioselectivity impact

Chromatographic Specificity: Impurity 7 Falls Outside the USP Compendial Impurity Scope

The official USP monograph for Famciclovir Tablets defines relative retention times (RRT) for five specified impurities: Famciclovir related compound A (RRT ~0.2), related compound B (RRT ~0.5), Famciclovir (RRT 1.0), 6-Chloro famciclovir (RRT ~1.32), and Propionyl famciclovir (RRT ~1.35) . Famciclovir Impurity 7 (RRT not specified in the monograph) is structurally and chromatographically distinct from these five listed impurities. Consequently, a laboratory relying solely on USP compendial reference standards cannot identify or quantify Impurity 7 in finished product testing .

HPLC method validation Pharmacopoeial compliance Relative retention time

Regulatory Acceptance Threshold: Impurity 7 Limit vs. Specified Impurity Limits

Under ICH Q3A guidelines, any unspecified impurity in a drug substance must be controlled at ≤0.10% (or ≤0.15% for a maximum daily dose ≤2 g/day) . While specified impurities like Famciclovir Related Compound B have an established acceptance limit of ≤0.60% in commercial API, Impurity 7 is typically controlled as an unspecified impurity at the more stringent ≤0.10% threshold unless individually qualified . This means that even trace levels of Impurity 7 can trigger out-of-specification results, demanding a highly sensitive and specific analytical method.

ICH Q3A guidelines Impurity specification ANDA submission

Critical Application Scenarios for Famciclovir Impurity 7 (CAS 127205-22-5) Reference Standard


Development and Validation of Stability-Indicating HPLC Methods for Penciclovir API

Analytical R&D teams developing forced degradation and stability-indicating methods for penciclovir active pharmaceutical ingredient require Impurity 7 as the primary N7-regioisomer marker. The impurity's distinct chromatographic behavior (not covered by USP compendial RRTs) necessitates its use for system suitability, specificity, and resolution determination during method validation . Quantitative use ensures that the N7-penciclovir peak is resolved from the active N9-penciclovir peak with a resolution factor ≥2.0, as demonstrated in published HPLC methodologies for related purine derivatives .

Quality Control Release Testing and Batch Consistency for Famciclovir Drug Substance

QC laboratories in generic pharmaceutical manufacturing use Impurity 7 as a reference standard to quantify the N7-penciclovir content in famciclovir drug substance batches. Because the N7 isomer is pharmacologically inactive , controlling its level at or below the ICH unspecified impurity threshold (≤0.10%) is essential to ensure batch-to-batch consistency in therapeutic potency. The characterized standard with >95% purity and CoA documentation directly supports ANDA filing requirements .

Bioequivalence Study Support and Metabolite Profiling in Plasma

In bioequivalence studies comparing generic famciclovir formulations to the innovator product, Impurity 7 serves as a critical reference for LC-MS/MS method development to distinguish the inactive N7-penciclovir metabolite from the active N9-penciclovir in plasma. The molecular weight difference (253.26 g/mol for Impurity 7) and distinct MS fragmentation pattern enable accurate quantification of potential N7-isomer carryover that could confound pharmacokinetic parameter calculations .

Regulatory Submission Documentation for ANDA and DMF

For Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, manufacturers must provide comprehensive impurity profiling data including characterization of process-related and degradation impurities. Impurity 7, supplied with detailed characterization data compliant with regulatory guidelines (HPLC, NMR, MS, CoA) , fulfills the identification and qualification requirements specified by ICH Q3A and USP general chapters, enabling a complete submission package that demonstrates control over the inactive N7 regioisomer .

Quote Request

Request a Quote for Famciclovir impurity 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.